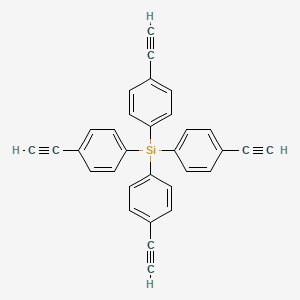
Tetrakis(4-ethynylphenyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis(4-ethynylphenyl)silane is an organosilicon compound characterized by the presence of four ethynylphenyl groups attached to a central silicon atom. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Tetrakis(4-ethynylphenyl)silane is typically synthesized via the Sonogashira–Hagihara coupling reaction. This method involves the coupling of tetrakis(4-iodophenyl)silane with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Sonogashira–Hagihara coupling reaction remains the most common approach. This method is scalable and can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions: Tetrakis(4-ethynylphenyl)silane undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is common.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Tetrakis(4-ethynylphenyl)silane has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of tetrakis(4-ethynylphenyl)silane is largely dependent on its application. In the context of microporous organic polymers, the compound acts as a monomer that forms a porous network through polymerization reactions. The ethynyl groups facilitate the formation of strong covalent bonds, resulting in a stable and rigid polymer structure . In drug delivery systems, the compound’s ability to form nanoparticles allows for efficient encapsulation and release of therapeutic agents .
相似化合物的比较
Tetrakis(4-ethynylphenyl)methane: Similar structure but with a central carbon atom instead of silicon.
Tetrakis(4-bromophenyl)silane: Similar structure but with bromine substituents instead of ethynyl groups.
Uniqueness: Tetrakis(4-ethynylphenyl)silane is unique due to the presence of ethynyl groups, which provide enhanced reactivity and the ability to form extended conjugated systems. This makes it particularly valuable in the synthesis of advanced materials with high surface areas and selective adsorption properties .
属性
分子式 |
C32H20Si |
|---|---|
分子量 |
432.6 g/mol |
IUPAC 名称 |
tetrakis(4-ethynylphenyl)silane |
InChI |
InChI=1S/C32H20Si/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30,31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h1-4,9-24H |
InChI 键 |
KLDGWROBZSJZOH-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C#C)(C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1R)-2'-(broMoMethyl)-[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B12099468.png)



![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid](/img/structure/B12099515.png)

![4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid](/img/structure/B12099520.png)

![2-[6-(2-Carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid](/img/structure/B12099541.png)


